molecular formula C9H14N2O3 B6602330 Carboxazole CAS No. 55808-13-4

Carboxazole

Cat. No. B6602330
CAS RN: 55808-13-4
M. Wt: 198.22 g/mol
InChI Key: ZGUYPJJFHYFLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxazole is an organic compound belonging to the azo group of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 152-153°C. Carboxazole has a wide range of applications in scientific research, ranging from biochemical and physiological studies to the synthesis of pharmaceuticals and other organic chemicals. This article will provide an overview of carboxazole and its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Carboxazole has been used in many scientific research applications, including the synthesis of pharmaceuticals, organic chemicals, and biochemical and physiological studies. It has been used as a reagent for the preparation of carboxamides, carboxylates, and carboxylic esters. In addition, it has been used as a catalyst in the synthesis of polymers, as a stabilizer for the production of polyamides, and as a reagent in the synthesis of polyurethanes.

Mechanism Of Action

Carboxazole acts as a Lewis acid, allowing it to bind to electron-deficient species such as carbonyl and carboxyl groups. It is also a strong nucleophile and can react with electrophiles such as aldehydes and ketones.

Biochemical And Physiological Effects

Carboxazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that carboxazole can inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, carboxazole has been shown to possess anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

Carboxazole is an ideal reagent for laboratory experiments due to its low cost, ease of synthesis, and wide range of applications. However, it is important to note that carboxazole is toxic and should be handled with care. In addition, carboxazole is sensitive to light and should be stored in a cool, dark place.

Future Directions

Carboxazole has a wide range of potential applications in scientific research and industry. Potential future directions include the use of carboxazole in the synthesis of polymers, the development of new pharmaceuticals, and the exploration of its biochemical and physiological effects. In addition, carboxazole could be used in the development of new catalysts and reagents for organic synthesis.

properties

IUPAC Name

methyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)6-5-7(11-14-6)10-8(12)13-4/h5H,1-4H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUYPJJFHYFLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204390
Record name Methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxazole

CAS RN

55808-13-4
Record name Carboxazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055808134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWU9B4W5EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboxazole
Reactant of Route 2
Reactant of Route 2
Carboxazole
Reactant of Route 3
Reactant of Route 3
Carboxazole
Reactant of Route 4
Reactant of Route 4
Carboxazole
Reactant of Route 5
Reactant of Route 5
Carboxazole
Reactant of Route 6
Reactant of Route 6
Carboxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.